molecular formula C22H25Cl2N3O2 B1195642 4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine

4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine

Cat. No. B1195642
M. Wt: 434.4 g/mol
InChI Key: UEFVAUCKVCFRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine, also known as 4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine, is a useful research compound. Its molecular formula is C22H25Cl2N3O2 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine

Molecular Formula

C22H25Cl2N3O2

Molecular Weight

434.4 g/mol

IUPAC Name

4-N-[5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine

InChI

InChI=1S/C22H25Cl2N3O2/c1-13-8-10-26-21-18(27-14(2)5-4-9-25)12-19(28-3)22(20(13)21)29-15-6-7-16(23)17(24)11-15/h6-8,10-12,14,27H,4-5,9,25H2,1-3H3

InChI Key

UEFVAUCKVCFRDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC(=C(C=C3)Cl)Cl

synonyms

8-((4-amino-1-methylbutyl)amino)-5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinoline
8-((4-amino-1-methylbutyl)amino-5-(3,4-dichlorophenoxy)-6-methoxy-4-methylquinoline succinate)
NPC 1161C
NPC-1161B
NPC1161a

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 12.2 g of 5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-[(4-phthalimido-1methylbutyl)amino]quinoline (21.6 mM) and 4 ml of 98% hydrazene hydrate in 500 ml of ethanol was refluxed 5 hours. The reaction mixture was evaporated under vacuum and the residue was partitioned between 400 ml of 10% potassium hydroxide and 400 ml of ethyl acetate. The organic layer was washed twice with 300 ml of 10% potassium hydroxide then four times with water, dried with anhydrous sodium sulfate and evaporated. The residue was used in the next reaction with out further purification.
Name
5-(3,4-dichlorophenoxy)-6-methoxy-4-methyl-8-[(4-phthalimido-1methylbutyl)amino]quinoline
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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